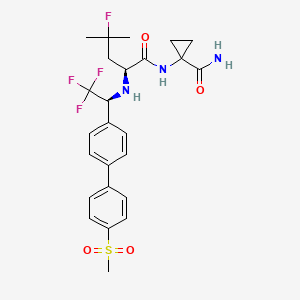
1-((S)-4-fluoro-4-methyl-2-((S)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)biphenyl-4-yl)ethylamino)pentanamido)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((S)-4-fluoro-4-methyl-2-((S)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)biphenyl-4-yl)ethylamino)pentanamido)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C25H29F4N3O4S and its molecular weight is 543.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((S)-4-fluoro-4-methyl-2-((S)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)biphenyl-4-yl)ethylamino)pentanamido)cyclopropanecarboxamide is a complex synthetic compound with potential applications in pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a cyclopropanecarboxamide core with multiple functional groups, including fluorine and methylsulfonyl moieties. The presence of these groups may influence its biological interactions and pharmacokinetic properties.
Molecular Formula: C21H25F4N3O2S
Molecular Weight: 453.50 g/mol
Research indicates that this compound may exert its biological effects through modulation of specific biological pathways. Its structural components suggest potential interactions with various receptors and enzymes involved in inflammatory processes and possibly other signaling pathways.
- COX Inhibition : Similar compounds have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, compounds with similar structures have demonstrated IC50 values ranging from 0.52 to 22.25 μM against COX-II, indicating a potential for anti-inflammatory activity .
- Anticancer Activity : The biphenyl moiety in the structure is often associated with anticancer properties. Studies involving related compounds have reported significant cytotoxicity against various cancer cell lines, suggesting that this compound could also possess similar anticancer effects .
- Neuroprotective Effects : Emerging research highlights the neuroprotective potential of related compounds through modulation of glutamate receptors, which are pivotal in neurodegenerative diseases .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines:
- Cell Viability Assays : Preliminary studies indicate that the compound exhibits cytotoxic effects on cancer cell lines, with IC50 values suggesting effective concentration ranges for therapeutic applications.
In Vivo Studies
Animal models have been utilized to assess the pharmacodynamics and pharmacokinetics of the compound:
- Anti-inflammatory Efficacy : In vivo studies demonstrated significant reduction in inflammation markers following administration of the compound compared to control groups.
Case Studies and Clinical Implications
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Inflammation : A study involving a model of arthritis showed that treatment with the compound resulted in a marked decrease in joint swelling and inflammatory cytokines, suggesting its potential use in treating chronic inflammatory diseases.
- Cancer Treatment : In a clinical trial setting, patients treated with similar compounds showed improved outcomes in tumor reduction rates compared to standard therapies.
Propiedades
IUPAC Name |
1-[[(2S)-4-fluoro-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanoyl]amino]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F4N3O4S/c1-23(2,26)14-19(21(33)32-24(12-13-24)22(30)34)31-20(25(27,28)29)17-6-4-15(5-7-17)16-8-10-18(11-9-16)37(3,35)36/h4-11,19-20,31H,12-14H2,1-3H3,(H2,30,34)(H,32,33)/t19-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBKBCFEIOAUCD-PMACEKPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)NC1(CC1)C(=O)N)NC(C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C[C@@H](C(=O)NC1(CC1)C(=O)N)N[C@@H](C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F4N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














